![molecular formula C28H38N2O10 B1261605 N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)
N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide is a natural product found in Streptomyces with data available.
Scientific Research Applications
Bactericidal Activity Against MRSA
Research on substituted 2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides has shown promising bactericidal effects against methicillin-resistant Staphylococcus aureus (MRSA). A study demonstrated that certain compounds in this class exhibited remarkable bactericidal effects, highlighting their potential as antibacterial agents (Zadrazilova et al., 2015).
Sigma-2 Receptor Probe
N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methylbenzamide and its analogues have been studied for their affinity to sigma-2 receptors. This research is significant in understanding sigma-2 receptor interactions, which are important in various physiological and pathological processes (Xu et al., 2005).
Green Synthesis of Analgesic and Antipyretic Agents
A study focused on the environmental-friendly synthesis of potential analgesic and antipyretic compounds, specifically 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. This research contributes to the development of sustainable methods in drug synthesis and discovery (Reddy et al., 2014).
Synthesis and Antibacterial Activity
The synthesis and evaluation of 5-((1,3-dioxoisoindolin-2-yl)methyl)-2-hydroxy-N-(4-oxo-2-phenylthiazolidin-3-yl)benzamide and its derivatives have been explored. Some synthesized compounds showed promising antibacterial activities, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).
Microsomal Oxidation Studies
N-(But-3-enyl)-N-methylbenzamide and its analogues have been studied for their microsomal oxidation properties. This research provides insights into the metabolic pathways and stability of benzamide derivatives in biological systems (Iley & Tolando, 2000).
PET Imaging of Sigma2 Receptor Status
Fluorine-18-labeled benzamide analogs have been developed for positron emission tomography (PET) imaging of the sigma-2 receptor status in solid tumors. This research is crucial in the field of oncology, providing tools for better understanding and diagnosis of cancer (Tu et al., 2007).
properties
Molecular Formula |
C28H38N2O10 |
|---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide |
InChI |
InChI=1S/C28H38N2O10/c1-8-15(4)22-26(36)39-19(12-14(2)3)23(33)28(6,7)27(37)38-16(5)20(25(35)40-22)30-24(34)17-10-9-11-18(21(17)32)29-13-31/h9-11,13-16,19-20,22,32H,8,12H2,1-7H3,(H,29,31)(H,30,34)/t15?,16-,19?,20+,22?/m1/s1 |
InChI Key |
DGUFUEHCXSEKMT-NLXIBCKHSA-N |
Isomeric SMILES |
CCC(C)C1C(=O)OC(C(=O)C(C(=O)O[C@@H]([C@@H](C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C |
Canonical SMILES |
CCC(C)C1C(=O)OC(C(=O)C(C(=O)OC(C(C(=O)O1)NC(=O)C2=C(C(=CC=C2)NC=O)O)C)(C)C)CC(C)C |
synonyms |
JBIR 06 JBIR-06 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5'-O-[(phosphonatooxy)phosphinato]xanthosine](/img/structure/B1261522.png)
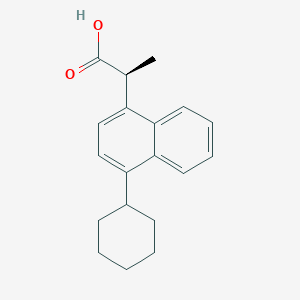
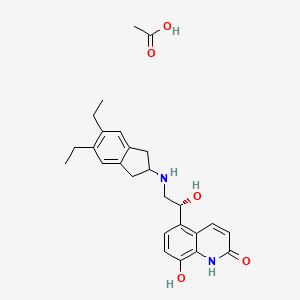


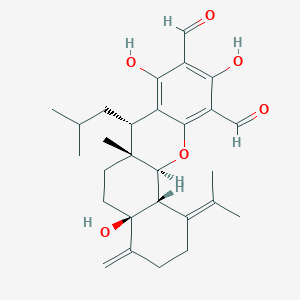
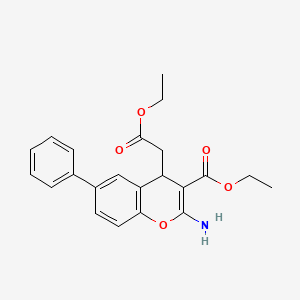
![[3-(2,2,3-Trimethylcyclopent-3-enyl)cyclohex-3-enyl]methanol](/img/structure/B1261534.png)
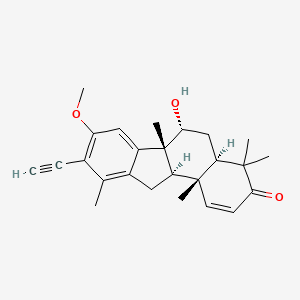
![2-[[1-[(4-Hydroxy-3-propan-2-ylphenyl)methyl]-7-methylindol-4-yl]amino]-2-oxoacetic acid](/img/structure/B1261537.png)
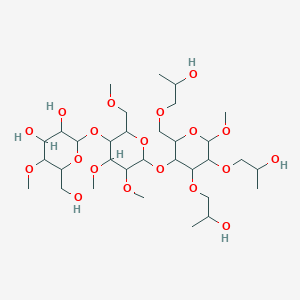

![(2R)-1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B1261540.png)
